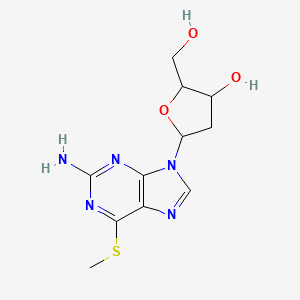

9H-Purin-2-amine, hemihydrate

Description

Contextualization within Nucleic Acid Chemistry and Structural Biology

Guanine (B1146940) is one of the four primary nucleobases found in DNA and RNA, where it pairs specifically with cytosine. nih.gov Its structure and chemical properties are fundamental to the stability and function of the double helix and the complex folded architectures of RNA. The study of guanine and its derivatives is a central theme in structural biology, as understanding its interactions is key to deciphering the mechanisms of genetic information storage and transfer. iucr.orgrsc.org The ability of guanine to form complex assemblies, such as quadruplexes, which are implicated in various cellular processes, further highlights its importance. iucr.org

Significance of Hydration States in Purine (B94841) Nucleobase Structure and Function

The hydration of nucleic acid bases is not a trivial matter; it profoundly influences their structural and functional properties. Water molecules can form hydrogen bonds with the polar atoms of the purine ring, affecting everything from crystal packing to the thermodynamics of nucleic acid conformational changes. nih.govacs.org The presence of water molecules in specific hydration sites can stabilize or destabilize certain conformations, thereby playing a role in DNA recognition by proteins and small molecules. rsc.org The degree of hydration has been shown to have a significant influence on the structural nonplanarity of guanine in its excited state, which can impact its photophysical properties. acs.org Different hydrated forms, such as monohydrates and dihydrates, exhibit distinct crystal structures and may have different solubilities and stabilities. nih.govresearchgate.net For instance, hydrated guanine crystals have a greater solubility than anhydrous guanine, a somewhat uncommon property for molecular crystals. nih.gov

Overview of Research Trajectories for Guanine and its Hydrated Forms

Research into guanine and its hydrated forms has followed several key trajectories. A significant area of focus has been the study of guanine's polymorphism—its ability to exist in multiple crystalline forms. researchgate.netacs.org These include anhydrous forms (α and β) and various hydrated states. researchgate.netresearchgate.net Understanding the conditions that favor the formation of each polymorph is crucial for applications ranging from materials science to pharmacology.

Another major research avenue involves the synthesis and characterization of guanine derivatives. cdnsciencepub.comresearchgate.net By modifying the core guanine structure, scientists can probe its biological functions and develop new therapeutic agents. google.comgoogle.com The study of these derivatives often involves characterizing their hydrated forms, including hemihydrates, to understand how modifications affect their structure and properties. cdnsciencepub.comacs.org Advanced techniques such as solid-state NMR and theoretical modeling are employed to gain detailed insights into the intermolecular interactions within these crystalline structures. acs.orgresearchgate.net

Furthermore, the interaction of guanine with metal ions and the role of water in mediating these interactions is an active area of investigation, given the biological relevance of such complexes. cuni.cz The study of guanine's behavior under various conditions, such as changes in temperature and pressure, also provides valuable information about the stability of its different forms. iucr.org

Structure

2D Structure

3D Structure

Properties

CAS No. |

61552-45-2 |

|---|---|

Molecular Formula |

C11H15N5O3S |

Molecular Weight |

297.34 g/mol |

IUPAC Name |

5-(2-amino-6-methylsulfanylpurin-9-yl)-2-(hydroxymethyl)oxolan-3-ol |

InChI |

InChI=1S/C11H15N5O3S/c1-20-10-8-9(14-11(12)15-10)16(4-13-8)7-2-5(18)6(3-17)19-7/h4-7,17-18H,2-3H2,1H3,(H2,12,14,15) |

InChI Key |

HCCOXCDCIWQBMD-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=NC(=NC2=C1N=CN2C3CC(C(O3)CO)O)N |

Origin of Product |

United States |

Structural and Conformational Elucidation of 9h Purin 2 Amine, Hemihydrate

Tautomerism in Guanine (B1146940) Systems

Guanine is capable of existing in various tautomeric forms due to the mobility of protons within its molecular structure. tsijournals.com These forms, which include keto-amino and enol-amino isomers, exhibit different stabilities depending on their environment. researchgate.net

Analysis of Keto-Amino Tautomeric Equilibrium

The equilibrium between the keto and enol tautomers is a central aspect of guanine's chemistry. While both forms can exist, the keto form is generally more stable, particularly in aqueous environments. stackexchange.com

In its hydrated crystalline state, such as the hemihydrate, the 9H-keto-amino tautomer of guanine is the predominant form. This stability is attributed to the intricate network of hydrogen bonds formed with water molecules within the crystal lattice. In guanine monohydrate, the hydrogen atoms are attached to N1 and N9, which is characteristic of the 9H tautomer. acs.org This arrangement is favored in the solid state and in aqueous solutions. mdpi.com

The relative stability of guanine tautomers is highly dependent on the phase (gas, solution, or solid-state).

Gas Phase: In the gas phase, experimental and theoretical studies have identified multiple tautomers coexisting. nih.govacs.org Theoretical calculations suggest that the 7H-keto tautomer is the most stable form in a vacuum, closely followed by the 9H-keto form. cuni.cznih.gov Enol tautomers are generally less stable in the gas phase. researchgate.net Specifically, four distinct tautomers of guanine have been detected in the gas phase: the enol and keto 7NH tautomers, and the keto and enol 9NH tautomers. acs.org

Aqueous Solution: In aqueous solution, the equilibrium shifts significantly. The canonical 9H-keto-amino tautomer is the most common form. mdpi.com The presence of water strongly favors the keto forms over the enol forms. cuni.cz There is a significant free energy difference of approximately 8.7 kcal/mol between the enol and keto forms in an aqueous solution, favoring the keto tautomer. stackexchange.comstackexchange.com

Solid-State: In the solid, crystalline phase, the specific tautomer observed depends on the hydration state. Anhydrous guanine crystals are composed of the 7H-keto tautomer. acs.org In contrast, guanine monohydrate crystals are formed from the 9H-keto tautomer. acs.org

Table 1: Relative Stability of Guanine Tautomers in Different Phases

| Phase | Most Stable Tautomer(s) | Key Findings |

|---|---|---|

| Gas Phase | 7H-Keto-Amino | The 9H-keto and 9H-enol tautomers also have similar energies. researchgate.netcuni.cz |

| Aqueous Solution | 9H-Keto-Amino | The keto form is significantly more stable than the enol form. stackexchange.comstackexchange.com |

| Solid-State (Anhydrous) | 7H-Keto-Amino | This is the tautomeric form found in anhydrous guanine crystals. acs.org |

| Solid-State (Hydrated) | 9H-Keto-Amino | This is the tautomeric form present in guanine monohydrate crystals. acs.org |

Influence of Microhydration on Tautomeric Stability and Interconversion

The presence of a small number of water molecules, known as microhydration, can influence the stability of guanine tautomers. Theoretical studies have shown that the addition of one or two water molecules does not alter the relative stability order of the isolated guanine tautomers found in the gas phase. cuni.cznih.gov However, the presence of water molecules does begin to show a trend that supports the stabilization of certain rare tautomers that are more favored in bulk water. cuni.cznih.gov For instance, while the 7H-keto form is the most stable in a vacuum and with one or two water molecules, the canonical 9H-keto form is the next most stable. cuni.cznih.gov The interaction with water molecules, even in small numbers, plays a role in the transition of tautomeric preference from the gas phase to the aqueous phase. rsc.org Monohydration of a guanine-guanine pair does not appear to alter the base pair structure, which is formed by the most stable keto tautomers. nih.gov

Crystalline Structures and Hydration Forms

Guanine can crystallize in several forms, including two anhydrous polymorphs (α and β) and a monohydrate form. nih.gov The hemihydrate mentioned in the subject is a specific state of hydration, and its characterization is crucial for understanding its properties.

Characterization of Hemihydrate Crystal Structures

While the monohydrate is well-characterized, the term "hemihydrate" suggests a crystal lattice containing one water molecule for every two molecules of guanine. Detailed crystallographic data for a true hemihydrate is less common in the literature than for the monohydrate. However, studies on hydrated guanine crystals provide insight into the role of water in the crystal structure. In the guanine monohydrate, water molecules are integral to the hydrogen-bonding network, linking the layers of guanine molecules. acs.org This incorporation of water leads to a different tautomeric form (9H-keto) compared to the anhydrous crystals (7H-keto). acs.org The formation of hydrated crystals like the monohydrate is often a precursor to the formation of the anhydrous form in aqueous solutions. acs.org

Table 2: Crystalline Forms of Guanine

| Crystal Form | Tautomer Present | Key Structural Features |

|---|---|---|

| Anhydrous Guanine (α and β forms) | 7H-Keto-Amino | Composed of hydrogen-bonded layers of guanine molecules. acs.orgmdpi.com |

| Guanine Monohydrate | 9H-Keto-Amino | Water molecules are part of the hydrogen-bonding network between guanine layers. acs.org |

Comparative Analysis with Anhydrous and Dihydrate Forms of Guanine/Guanosine (B1672433)

The crystal structures of guanine are significantly influenced by the degree of hydration. Anhydrous guanine exists in at least two polymorphic forms, α and β. mdpi.com Both forms are characterized by layers of guanine molecules linked by hydrogen bonds, but they differ in their π-π stacking patterns. mdpi.com The α form is the most thermodynamically stable, while the β form is metastable. mdpi.com In the anhydrous crystal, the guanine molecule adopts the keto-N7H tautomeric form, with protons located at the N1 and N7 positions of the purine (B94841) ring. iucr.org

In contrast, guanine monohydrate (which can be considered structurally related to the hemihydrate) crystallizes with the keto-N9H tautomer, where the protons are at the N1 and N9 positions. iucr.org This shift in tautomeric form is a direct consequence of the different hydrogen-bonding networks established in the presence of water molecules. iucr.org

A comparison of the key crystallographic parameters illustrates these differences:

| Compound | Tautomeric Form | Key Structural Features | Crystal System |

| Anhydrous Guanine (α & β) | keto-N7H mdpi.comiucr.org | H-bonded layers with differing π-π stacking patterns. mdpi.com | Monoclinic mdpi.com |

| Guanine Monohydrate | keto-N9H iucr.org | Hydrogen-bonding network incorporates water molecules, influencing tautomerism. | Not specified |

| Guanosine Dihydrate | Normal keto form core.ac.uk | H-bonded ribbons of purine bases, parallel stacking. core.ac.uk | Monoclinic core.ac.uk |

Molecular Packing and Lattice Water Interactions in Hydrated Guanine Crystals

In hydrated crystals, water molecules act as bridges, connecting different guanine molecules through hydrogen bonds. They can simultaneously act as hydrogen bond donors and acceptors, satisfying the hydrogen-bonding potential of the guanine molecules in ways that are not possible in the anhydrous state. nih.gov This intricate network of interactions involving N-H···O, O-H···N, and sometimes O-H···O bonds creates a robust three-dimensional structure. nih.govnih.gov

For example, in guanosine dihydrate, there are two nucleoside molecules and four water molecules in the asymmetric unit, indicating a complex hydration shell that mediates interactions between the organic molecules. core.ac.uk The packing is so efficient that it results in features like ribbons of purine bases and significant π-stacking, which is a stabilizing force in nucleic acid structures. core.ac.uk The dehydration of these crystals can lead to significant rearrangements as the molecules pack more closely to fill the voids left by the water molecules. nih.gov The stability and reversibility of this dehydration process depend on whether the crystal structure can maintain the integrity of its water channels upon water removal. acs.org The interactions are highly specific, and the hydrogen bonding is a primary determinant of which tautomeric form of the guanine molecule is present in the solid state. nih.gov

Conformational Landscape of Guanine and its Hydrates

Guanine is a structurally versatile molecule capable of existing in multiple tautomeric forms due to the mobility of its acidic protons. mdpi.com Among the common nucleic acid bases, guanine possesses one of the highest numbers of potential tautomers. mdpi.com Theoretical calculations have identified several low-energy tautomers, with the keto-N9H and keto-N7H forms being the most significant. mdpi.comacs.org

The keto-N9H form is the biologically relevant tautomer found in DNA and is most common in aqueous solutions, with its prevalence increasing with solvent polarity. mdpi.comnih.gov The keto-N7H tautomer is the most stable form in the gas phase. mdpi.com The energy differences between these low-lying tautomers are small, making the equilibrium sensitive to the molecular environment, including the presence of water. acs.org

In the solid state, the specific tautomer observed is a result of the crystal packing forces and the hydrogen-bonding network. As noted earlier, anhydrous guanine crystals contain the keto-N7H tautomer, while the monohydrate contains the keto-N9H tautomer. iucr.org This demonstrates that hydration directly influences the conformational and tautomeric state of the molecule within the crystal.

The guanine molecule itself, in its dominant tautomeric forms, is largely planar. iucr.orgwikipedia.org However, the amino group can exhibit slight pyramidalization. acs.org The degree of hydration can also influence the planarity of the molecule, particularly in its excited states, suggesting that the dynamics of guanine are dependent on its hydration shell. nih.gov The conformational landscape is a critical factor in its molecular recognition properties, such as the formation of three hydrogen bonds with cytosine in DNA base pairing. nagwa.com

Advanced Spectroscopic Methodologies for 9h Purin 2 Amine, Hemihydrate Analysis

Ultraviolet-Visible (UV-Vis) and Double-Resonance Spectroscopy

Ultraviolet-Visible (UV-Vis) and advanced double-resonance spectroscopic techniques provide powerful means to investigate the electronic structure, conformation, and non-covalent interactions of 9H-Purin-2-amine, hemihydrate (guanine). These methods are particularly insightful for studying complex systems such as gas-phase dimers and higher-order nucleic acid structures like quadruplexes.

IR-UV and UV-UV Double-Resonance for Gas Phase Dimer Studies

Double-resonance spectroscopy, performed in the gas phase, allows for the study of intrinsic molecular properties and intermolecular interactions without the influence of a solvent. By combining laser desorption with supersonic expansion, guanine (B1146940) clusters can be cooled to low internal temperatures (10–20 K), enabling high-resolution spectroscopic analysis.

IR-UV double-resonance spectroscopy is a highly sensitive method for structural determination. In this technique, an infrared (IR) "burn" laser is used to excite specific vibrational modes, such as OH and NH stretches, which are highly sensitive to hydrogen bonding. A subsequent ultraviolet (UV) "probe" laser, tuned to an electronic transition, ionizes the molecules. If the IR laser is resonant with a vibration in a specific conformer, it depletes the ground state population of that conformer, leading to a dip or "hole" in the UV ionization signal. This allows for the recording of conformer-specific IR spectra.

This methodology has been successfully applied to distinguish between different hydrogen-bonding arrangements in guanine-containing base pairs. For instance, in studies of guanine-cytosine (GC) clusters, IR-UV hole-burning spectroscopy has identified unique vibrational signatures for different pairing structures, including the Watson-Crick configuration. Similarly, when studying guanine monohydrate clusters, IR-UV double resonance spectroscopy can identify the specific docking sites of water molecules and determine the tautomeric form of guanine (keto-amino vs. enol-amino) by comparing the experimental vibrational frequencies with those predicted by ab initio calculations. The Watson-Crick structure, for example, shows a distinctly broad UV absorption, which is attributed to rapid internal conversion, a mechanism that provides unique photochemical stability.

UV-UV double-resonance spectroscopy is also employed to differentiate between the electronic spectra of various isomers or clusters present in the gas phase. By fixing one UV laser on a specific electronic origin and scanning a second UV laser, one can confirm that different spectral features belong to the same species. This has been used to assign the origins of different guanine monohydrate isomers.

UV Denaturation Profiles for Nucleic Acid Quadruplexes

UV-Vis spectroscopy is a fundamental tool for studying the thermal stability of nucleic acid structures, including G-quadruplexes formed by guanine-rich sequences. Thermal denaturation profiles, or UV-melting curves, are obtained by monitoring the absorbance at a specific wavelength as the temperature is increased. These profiles provide the melting temperature (Tm), which is a key indicator of the quadruplex's stability.

Unlike duplex DNA, which is typically monitored at 260 nm, the denaturation of G-quadruplexes is often followed at 295 nm. At this wavelength, the melting of a G-quadruplex results in a decrease in absorbance, a phenomenon known as hypochromism. This is in contrast to the hyperchromic shift (increase in absorbance) observed for duplex structures at 260 nm. This characteristic hypochromic shift at 295 nm is a distinctive signature of G-quadruplex dissociation.

The shape and characteristics of the thermal denaturation profile (TDP) can also provide information about the specific topology of the G-quadruplex (e.g., parallel, antiparallel, or hybrid). Research has shown that while all G4 topologies exhibit hypochromism at 295 nm and hyperchromism at 243 nm upon melting, the behavior at other wavelengths, such as 275 nm, is topology-dependent. Specifically, a hypochromic effect at 275 nm has been identified as a unique feature for discriminating parallel G-quadruplex conformations from other topologies. By analyzing TDPs at multiple wavelengths, researchers can gain insights into the structural polymorphism of G-quadruplexes under various conditions, such as the presence of different stabilizing cations like K+ or Pb2+.

| Wavelength (nm) | Change in Absorbance upon Melting | Associated G4 Topology |

| 295 | Hypochromism (Decrease) | All topologies (Parallel, Antiparallel, Hybrid) |

| 243 | Hyperchromism (Increase) | All topologies (Parallel, Antiparallel, Hybrid) |

| 275 | Hypochromism (Decrease) | Parallel |

| 275 | Hyperchromism (Increase) | Most other topologies |

Photoelectron Spectroscopy Techniques

Photoelectron spectroscopy (PES) provides direct insight into the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization. This technique is invaluable for probing electronic stabilization upon hydration and for understanding the effects of metal complexation on guanine's frontier orbitals.

Negative Anion Photoelectron Spectroscopy (NIPES) for Hydrated Guanine Systems

Negative Anion Photoelectron Spectroscopy (NIPES), also known as photodetachment photoelectron spectroscopy, is a powerful gas-phase technique used to investigate the electronic structure of anions and the influence of micro-solvation. In NIPES, a mass-selected beam of anions is irradiated with a fixed-frequency laser, and the kinetic energies of the resulting photodetached electrons are measured. This provides values for the adiabatic detachment energy (ADE), the energy difference between the ground states of the anion and the neutral, and the vertical detachment energy (VDE), the energy required to detach an electron from the anion without changing its geometry.

NIPES has been used to study hydrated clusters of guanine-containing anions, such as doubly deprotonated guanosine (B1672433) monophosphate ([dGMP – 2H]²⁻), where one negative charge is localized on the phosphate (B84403) group and the other on the purine (B94841) moiety. By sequentially adding water molecules (from n=1 to 4), researchers can observe the effect of hydration on electronic stability. Studies show that the successive addition of water molecules to the [dGMP – 2H]²⁻ cluster increases both the experimental ADE and VDE. This increase, ranging from 0.1 to 0.5 eV per water molecule, directly reflects the electronic stabilization of the anion by the polar water molecules.

These experimental results, when combined with quantum chemical calculations, help to identify the preferential binding sites of water molecules, which can be near the deprotonated phosphate group or interacting with the purine ring. The sensitivity of ADE and VDE to the local solvation environment makes NIPES an excellent tool for probing the initial steps of hydration and their impact on the electronic properties of guanine.

| Hydrated Cluster | Change in VDE (eV) per added H₂O |

| [dGMP – 2H]²⁻·(H₂O)₁ | +0.5 |

| [dGMP – 2H]²⁻·(H₂O)₂ | +0.4 (from n=1) |

| [dGMP – 2H]²⁻·(H₂O)₃ | +0.1 (from n=2) |

| [dGMP – 2H]²⁻·(H₂O)₄ | +0.2 (from n=3) |

Data derived from studies on [dGMP – 2H]²⁻·nH₂O clusters

Furthermore, PES studies on oligonucleotides have provided direct spectroscopic evidence that the guanine base is the site with the lowest ionization potential. A distinct low-energy band in the photoelectron spectra of guanine-containing oligonucleotides serves as a "fingerprint," confirming that the highest occupied molecular orbital (HOMO) is localized on the guanine base. This intrinsic electronic property explains guanine's susceptibility to oxidative damage in DNA.

Theoretical Photoelectron Spectroscopy for Metal-Guanine Complexes

While experimental gas-phase PES on complex biomolecular systems can be challenging, theoretical methods provide critical insights into their electronic structure and can reliably predict their photoelectron spectra. Electron propagator theory and Density Functional Theory (DFT) are computational techniques used to calculate the ionization energies of molecules, which correspond to the peaks in a photoelectron spectrum.

Theoretical studies have been applied to various tautomers of guanine, demonstrating excellent agreement with experimental gas-phase spectra and helping to assign spectral features to specific tautomers and orbitals. These calculations confirm that for the most stable tautomers of guanine, the lowest ionization energy corresponds to the removal of an electron from a π orbital.

By calculating the ionization potentials of these metal-guanine complexes, theoretical PES can predict how the metal interaction affects the energy levels of the frontier orbitals. Such calculations are vital for designing new metallodrugs that target guanine-rich DNA sequences and for understanding the electronic consequences of metal-ion binding in biological systems.

Computational and Theoretical Investigations of 9h Purin 2 Amine, Hemihydrate

Quantum Chemical Calculations

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of 9H-Purin-2-amine, hemihydrate, commonly known as guanine (B1146940) hemihydrate. These computational methods provide detailed insights into the molecule's geometry, vibrational modes, interaction energies, and spectroscopic characteristics at the atomic level.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a widely employed computational method to predict the geometric and vibrational properties of molecular systems with a favorable balance of accuracy and computational cost. In the context of guanine and its hydrated forms, DFT calculations have been instrumental in elucidating its structural parameters and vibrational spectra.

Researchers have utilized DFT with various functionals, such as B3LYP, to optimize the geometry of guanine and its complexes with water molecules. kuleuven.be These calculations have confirmed the non-planar nature of the amino group in guanine and have shown how interaction with water can influence this geometry. kuleuven.be The optimized geometries from DFT calculations provide a foundational understanding of the three-dimensional structure of guanine hemihydrate.

Furthermore, DFT calculations are crucial for predicting the vibrational frequencies of guanine. researchgate.net Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be computed and compared with experimental data to assign specific vibrational modes to the functional groups within the molecule. semanticscholar.orgnih.gov For instance, DFT can accurately predict the stretching and bending frequencies of the N-H and C=O bonds, which are sensitive to hydrogen bonding interactions with water molecules in the hemihydrate structure. nih.govnepjol.info The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), has been shown to improve the agreement between computed and experimental vibrational spectra. semanticscholar.orgnih.gov

Table 1: Selected Calculated Vibrational Frequencies for Guanine

| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H amino asymmetric stretch | 3493 | ~3500 |

| N-H amino symmetric stretch | 3397 | ~3400 |

| N-H amido stretch | 2900 | Not directly observed |

| C=O stretch | 1750 | 1672 |

| N-H amino in-plane bend | 1630 | 1630 |

Note: Calculated values are from various DFT studies and may differ based on the specific functional and basis set used. Experimental values are for solid-state guanine.

Ab Initio Molecular Orbital Theory (e.g., MP2) for Interaction Energies and Electron Correlation

Ab initio molecular orbital theories, particularly Møller-Plesset perturbation theory to the second order (MP2), provide a more rigorous treatment of electron correlation compared to standard DFT functionals. wikipedia.org This is crucial for accurately calculating interaction energies, especially the non-covalent interactions that are fundamental to the stability of guanine hemihydrate.

Electron correlation is the interaction between electrons in a multi-electron system. molcas.org The MP2 method improves upon the Hartree-Fock (HF) method by including the effects of electron correlation, leading to more accurate predictions of molecular properties. wikipedia.org For systems like guanine hemihydrate, where hydrogen bonding and stacking interactions are important, accounting for electron correlation is essential for a correct description of the intermolecular potential energy surface. acs.org Research has shown that the correlation energy plays a role in the stability of base pairs and hydrated nucleic acid structures. nih.govacs.org

Gauge-Including Projector-Augmented Wave (GIPAW) Calculations for NMR Chemical Shifts

The Gauge-Including Projector-Augmented Wave (GIPAW) method is a powerful approach for the ab initio calculation of Nuclear Magnetic Resonance (NMR) parameters in solid-state systems. ictp.itmaterialscloud.org This method has been successfully applied to predict the NMR chemical shifts of guanine and its hydrated forms, providing a means to connect theoretical structures with experimental spectroscopic data. nih.gov

GIPAW calculations are performed on the periodic crystal structure, thus naturally incorporating the effects of the crystalline environment on the NMR parameters. unito.it This is particularly important for guanine hemihydrate, where intermolecular interactions in the solid state significantly influence the chemical shifts. The accuracy of GIPAW calculations can be further improved by using hybrid functionals or applying molecular corrections. rsc.org

Research has demonstrated that GIPAW calculations can accurately predict the ¹H and ¹³C chemical shifts of guanosine (B1672433) dihydrate. nih.gov Furthermore, these calculations have been used to show the significant effect of hydrogen bonding with water on the ¹H chemical shifts of the amino protons in guanine. nih.govresearchgate.net The coordination of water molecules leads to a downfield shift of these protons, and GIPAW calculations can quantify this effect, aiding in the interpretation of experimental NMR spectra. nih.gov

Table 2: Comparison of Experimental and GIPAW Calculated ¹H Chemical Shifts (ppm) for a Guanine System

| Proton | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| H1 (imino) | 12.5 | 12.3 |

| H8 (aromatic) | 7.8 | 7.9 |

| H21 (amino) | 6.5 | 6.4 |

| H22 (amino) | 8.5 | 8.3 |

Note: Values are illustrative and depend on the specific system and computational details. The increased shift of H22 indicates strong hydrogen bonding.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound and related systems over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can explore conformational changes, solvent interactions, and the pathways of complex processes.

Conformational Dynamics of Hydrated Guanine and Derivatives

MD simulations are a valuable tool for studying the conformational dynamics of guanine and its derivatives in an aqueous environment. nih.govacs.org These simulations can reveal the preferred hydration sites around the guanine molecule and the dynamics of the water molecules in the hydration shell. nih.gov For guanine hemihydrate, MD simulations can model the stability of the water molecule within the crystal lattice and the fluctuations of the guanine molecule itself.

Studies on hydrated guanosine monophosphate have used MD simulations to generate an ensemble of low-energy conformations, which were then further analyzed using quantum chemical methods to calculate properties like vertical detachment energies. nih.govacs.org This combined approach highlights the synergy between MD simulations and quantum chemistry. Furthermore, MD simulations have been used to investigate the conformational properties of guanine derivatives, such as those modified by carcinogens, to understand how such modifications affect their structure and dynamics. nih.gov

Simulation of G-Quadruplex Formation Pathways

Guanine-rich sequences of DNA can fold into four-stranded structures known as G-quadruplexes, which are implicated in various biological processes. nih.govoup.commdpi.com MD simulations have become an indispensable tool for investigating the formation, stability, and dynamics of these complex structures. oup.comnih.gov

Simulations can provide atomistic details of the G-quadruplex folding landscape, revealing the intermediate states and the different pathways the molecule can take to reach its final folded conformation. nih.gov These simulations have highlighted the crucial role of monovalent cations, which coordinate with the guanine carbonyl groups in the central channel of the quadruplex, in stabilizing the structure. nih.gov By employing enhanced sampling techniques, researchers have been able to simulate the complete folding process of a G-quadruplex from an unfolded state. nih.gov These computational studies provide insights into the fundamental forces that govern the formation and stability of G-quadruplexes, which is essential for understanding their biological roles and for the design of drugs that target these structures. mdpi.comoup.com

Potential Energy Surface (PES) Analysis

Potential Energy Surface (PES) analysis is a fundamental computational tool used to map the energy of a chemical system as a function of its geometry. By exploring the PES, researchers can identify stable molecules (minima), transition states (saddle points), and the reaction pathways that connect them, providing deep insights into chemical reactivity and stability.

Exploration of Reaction Pathways for Guanine Formation

Computational studies have elucidated potential pathways for the formation of guanine from simpler precursors. One investigated pathway involves the substitution of an amine (NH₂) group onto a purine (B94841) ring that has already been hydroxylated. For instance, the formation of guanine can proceed from a 6-hydroxypurine cation intermediate. nih.gov

The process begins with the nucleophilic attack of an NH₂ radical on the 6-hydroxypurine cation, which can form two cationic intermediates. nih.gov These intermediates are energetically favorable, lying 46.9 and 65.8 kcal/mol below the initial reactants. nih.gov Following this addition, the loss of a proton to a nearby water molecule leads to the formation of guanine. nih.gov The final guanine product, along with a hydronium ion (H₃O⁺), is calculated to be 63.9 kcal/mol more stable than the reactants. nih.gov Another potential product, 8-amino-6-hydroxypurine, can also be formed through this pathway and is 58.3 kcal/mol below the reactants. nih.gov These energy values map out a favorable reaction coordinate on the potential energy surface for guanine synthesis.

Energy Landscapes of Tautomeric Forms

Guanine can exist in several tautomeric forms, which are isomers that differ in the position of a proton. Guanine has six potential tautomeric sites (four endocyclic nitrogens and two exocyclic heteroatoms) and three labile protons, resulting in 20 possible tautomers. acs.org Computational chemistry is crucial for understanding the complex energy landscape of these tautomers, as their relative stabilities are often separated by small energy differences, making experimental characterization challenging. acs.org

Theoretical calculations have been employed to investigate the relative energies and interconversion barriers between these forms. acs.org For example, studies using the CASPT2//CASSCF method have explored the radiationless decay mechanisms of the 7H-keto-amino, 7H-enol-amino, and 7H-keto-imino tautomers of guanine. sfb749.de These investigations revealed that while all three tautomers can reach conical intersections with the ground state via out-of-plane deformation, the pathway is barrierless only for the 7H-keto-amino tautomer. sfb749.de This particular tautomer also exhibits the lowest energy barrier for hydrogen detachment. sfb749.de

The presence of water can significantly alter the energy landscape. For the conversion between guanine tautomers, the inclusion of a single water molecule as a catalyst can drastically reduce the ground-state energy barrier for proton transfer from 92 kJ/mol to just 24 kJ/mol. nih.gov This demonstrates the critical role of the immediate environment in modulating the stability and reactivity of different tautomeric forms. nih.gov

Below is a table summarizing the calculated relative stabilities of selected guanine tautomers.

| Tautomer | Computational Method | Relative Energy (kcal/mol) |

| 7H-keto-amino | CASPT2//CASSCF | Most stable form considered in study |

| 7H-enol-amino | CASPT2//CASSCF | Less stable |

| 7H-keto-imino | CASPT2//CASSCF | Less stable |

Note: This table is illustrative and derived from qualitative descriptions in the cited research. Precise energy values are highly dependent on the level of theory used.

Analysis of Intermolecular Interactions through Computational Models

The structure and properties of this compound in its solid state are governed by a network of intermolecular interactions, primarily hydrogen bonds. Computational models provide a molecular-level understanding of these forces.

Charge Density Studies and Atoms in Molecules (AIM) Theory

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, is a powerful model for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de This approach defines atoms as regions of space bounded by zero-flux surfaces in the gradient vector field of the electron density and characterizes bonds through the properties of critical points in ρ(r). wikipedia.orguni-rostock.deias.ac.in

In the context of guanine systems, AIM has been used to analyze the hydrogen bonding network in guanine tetrads. researchgate.netrsc.org The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along a bond path linking two interacting atoms. ias.ac.in The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), provide quantitative information about the nature and strength of the interaction. researchgate.netrsc.org For hydrogen bonds, specific criteria based on these topological properties are used to characterize the interaction as electrostatic or having some degree of covalent character. ias.ac.in Experimental charge density analysis, derived from high-resolution X-ray diffraction data, can also be used to calculate the electrostatic contribution to intermolecular interaction energies. buffalo.edu

NBO Analysis for Charge Transfer in Hydrogen Bonds

Natural Bond Orbital (NBO) analysis is a computational method used to study hyperconjugation, delocalization of electron density, and charge transfer within a molecule or molecular complex. ijltet.orgnih.gov It examines interactions between filled "donor" Lewis-type NBOs (lone pairs or bonds) and empty "acceptor" non-Lewis NBOs (typically antibonding orbitals). ijltet.org

The strength of these donor-acceptor interactions is quantified by the second-order perturbation theory energy, E(2). ijltet.orgnih.gov A larger E(2) value indicates a more intensive interaction and greater charge transfer from the donor to the acceptor orbital. ijltet.org In hydrogen-bonded systems like guanine hemihydrate, NBO analysis can quantify the charge transfer from a lone pair (LP) on the hydrogen bond acceptor atom (e.g., oxygen or nitrogen) to the antibonding orbital (σ*) of the donor N-H bond. nih.gov Studies on guanine-cytosine base pairs have shown that properties like spin-spin coupling constants across the N-H···N hydrogen bonds are strongly correlated with the E(2) interaction energies, indicating that these hydrogen bonds are controlled by charge transfer. nih.gov

The following table illustrates typical donor-acceptor interactions identified by NBO analysis in hydrogen-bonded systems.

| Donor NBO (Lewis Base) | Acceptor NBO (Lewis Acid) | E(2) (kcal/mol) | Interaction Type |

| LP (O) | σ* (N-H) | High | Strong H-bond, significant charge transfer |

| LP (N) | σ* (N-H) | Moderate-High | Strong H-bond, significant charge transfer |

| LP (O) | σ* (C-H) | Low | Weak H-bond, minor charge transfer |

Note: This table provides a generalized representation of NBO analysis results. Specific E(2) values would require a dedicated calculation for the this compound crystal structure.

Cooperative Effects in Hydrogen Bonding

Hydrogen bonds within a network are often not independent; they can exhibit cooperativity, where the formation of one hydrogen bond influences the strength of its neighbors. nih.gov This cooperative effect is significant in systems with multiple hydrogen bonds, such as those found in the crystal structure of guanine hemihydrate. arxiv.org

Intermolecular Interactions and Self Assembly of Guanine Hemihydrate

Hydrogen Bonding Networks

Hydrogen bonding is the principal driving force in the self-assembly of guanine (B1146940) hemihydrate, leading to the formation of well-defined, stable structures. The geometry and strength of these bonds are crucial in determining the final architecture of the molecular assemblies.

In the solid state, guanine molecules can form dimers and more extensive networks through various hydrogen bonding patterns. While Watson-Crick base pairing is the canonical interaction in DNA, Hoogsteen base pairing is also a significant motif, particularly in the formation of G-quadruplexes. wikipedia.orgwikipedia.org

Watson-Crick base pairing involves the interaction between the Watson-Crick edge of one guanine molecule and that of a complementary base, typically cytosine. However, in self-assembly, guanine can also form self-pairs. In the crystal structure of guanine monohydrate, the guanine molecules are linked by N—H⋯N and N—H⋯O hydrogen bonds to form sheets. iucr.org

Hoogsteen base pairing , on the other hand, involves the Hoogsteen edge of the purine (B94841) base (N7 and C6=O). This type of interaction is fundamental to the formation of guanine tetrads, which are planar arrays of four guanine molecules. wikipedia.orgwikipedia.org In a G-tetrad, four guanine bases are arranged in a square planar array, stabilized by a cyclic network of eight hydrogen bonds in a Hoogsteen-type arrangement. wikipedia.orgwikipedia.orgnih.gov

The preference for a particular hydrogen bonding pattern is influenced by the molecular environment. In the crystal structure of guanine monohydrate, the guanine molecules exist as the keto-amino tautomer with hydrogen atoms attached to N1 and N9, which differs from the N1 and N7 protonation found in anhydrous guanine. iucr.orgacs.org This tautomeric form influences the available hydrogen bond donors and acceptors.

Table 1: Comparison of Watson-Crick and Hoogsteen Hydrogen Bonding in Guanine

| Feature | Watson-Crick Base Pairing | Hoogsteen Base Pairing |

|---|---|---|

| Interacting Edge | Watson-Crick edge (N1, N2, C6=O) | Hoogsteen edge (N7, C6=O) |

| Typical Partner | Cytosine | Guanine (in G-tetrads) |

| Resulting Structure | Double helix (with C) | G-quadruplexes |

| Number of H-bonds (G-C) | 3 | 2 (in G-G pairs within a tetrad) |

The water molecules form hydrogen bonds with both the guanine molecules and other water molecules, creating a robust, three-dimensional architecture. acs.org Specifically, in the crystal structure of guanine monohydrate, water molecules are involved in the hydrogen bonding within the layers of guanine molecules. acs.org This is in contrast to the anhydrous form, where guanine molecules are directly hydrogen-bonded to each other to form sheets. iucr.org

The presence of water can influence the tautomeric equilibrium of guanine. In aqueous solutions, the keto-N9H tautomer is the most common form, which is also observed in the guanine monohydrate crystal structure. acs.orgnih.gov The water molecules can also form bridges between different guanine molecules, further reinforcing the supramolecular assembly. nih.gov

Table 2: Hydrogen Bond Interactions Involving Water in Guanine Hemihydrate

| Donor | Acceptor | Interaction Type | Significance |

|---|---|---|---|

| Water (H) | Guanine (O6) | Water-Guanine | Stabilizes guanine layers |

| Water (H) | Guanine (N7) | Water-Guanine | Links guanine molecules |

| Guanine (N1-H) | Water (O) | Guanine-Water | Integrates water into the network |

| Guanine (N2-H) | Water (O) | Guanine-Water | Crosslinks guanine molecules |

| Water (H) | Water (O) | Water-Water | Extends the hydrogen bond network |

Beyond the canonical Watson-Crick and Hoogsteen interactions, non-canonical hydrogen bonds also contribute to the structural diversity of guanine assemblies. These can involve different combinations of hydrogen bond donors and acceptors, or interactions with other parts of the molecule. wikipedia.orgnih.govwikimedia.org

In various RNA structures, for instance, guanine can form non-canonical pairs with other bases like adenine (B156593), stabilized by two or more hydrogen bonds. nih.gov While not directly observed in the simple guanine hemihydrate crystal, the potential for such interactions is inherent to the guanine molecule and can be significant in more complex self-assembled systems.

The formation of non-canonical hydrogen bonds can be influenced by the local environment, including the presence of metal ions or other molecules. These interactions, although often weaker than canonical bonds, can play a crucial role in the fine-tuning of supramolecular architectures and are important in the folding and function of RNA molecules. wikipedia.orgnih.gov

Base Stacking Interactions

In addition to hydrogen bonding, base stacking interactions are a significant force in the stabilization of guanine assemblies. These non-covalent interactions arise from the attractive forces between the planar aromatic rings of adjacent guanine molecules.

G-quadruplexes are higher-order structures formed by the stacking of two or more guanine tetrads on top of each other. wikipedia.orgnih.govnih.gov This stacking is a defining feature of these structures and contributes significantly to their stability. nih.govnih.gov The core of a G-quadruplex consists of a column of stacked G-tetrads, with a central channel that can accommodate metal cations, which further stabilize the structure. wikipedia.orgwikipedia.orgmappingignorance.org

The stacking geometry within G-quadruplexes can vary, with different degrees of overlap between the aromatic rings of adjacent tetrads. nih.gov Common stacking arrangements include partial overlap of the five- and six-membered rings of the guanine bases. nih.gov The distance between stacked tetrads is typically in the range of 3.2 to 3.4 Å.

Table 3: Typical Stacking Geometries in G-Quadruplexes

| Stacking Mode | Description |

|---|---|

| Partial 5/6-ring | Partial overlap of the 5-membered ring of one guanine with the 6-membered ring of another. nih.gov |

| 5-ring | Overlap of the 5-membered rings of stacked guanines. nih.gov |

| Partial 6-ring | Partial overlap of the 6-membered rings of stacked guanines. nih.gov |

The interplay between these two forces is crucial. While hydrogen bonding provides specificity and directionality, guiding the formation of planar structures like G-tetrads and sheets, stacking interactions provide the cohesive force that holds these planar units together in a three-dimensional arrangement. rsc.org The strength of stacking interactions is influenced by factors such as the degree of overlap between the aromatic systems and the electronic properties of the interacting bases.

The supramolecular architecture of guanine-based materials can be engineered by modifying the guanine molecule to favor certain types of interactions. For example, the introduction of bulky substituents can hinder ribbon formation and promote the assembly of stacked G-quartets. acs.org This highlights the delicate balance between hydrogen bonding and stacking forces in determining the final self-assembled structure. rsc.orgsocietechimiquedefrance.fr

Hydration Effects on Self-Assembly and Stability

The presence of water molecules is a critical factor in the self-assembly and stability of guanine structures. The hydration shell not only influences the conformation of individual guanine molecules but also plays a significant role in the reversible formation of its hydrated forms.

Modulation of Molecular Conformation by Hydration Shells

The hydration shell surrounding a guanine molecule can significantly influence its three-dimensional structure. Theoretical studies have shown that the degree of hydration affects the structural properties of the canonical keto-N9H form of guanine in both its ground and excited states. nih.gov As the number of water molecules in the hydration shell increases, there is a notable impact on the nonplanarity of the guanine structure in its excited state. nih.gov This suggests that the dynamics of guanine in an aqueous environment are dependent on the extent of its hydration. nih.gov While the bulk water solution, modeled by a polarizable continuum model, does not appear to have a major influence on the structure of the hydrated species, the direct interactions with the first solvation shell are crucial. nih.gov

The interaction between the carbonyl group of a peptide and its surrounding water molecules provides a parallel understanding of how hydration shells can modulate molecular vibrations, which are indicative of conformational states. The frequency of the carbonyl vibration is sensitive to the hydrogen bonding state with water molecules in the first hydration shell. mdpi.com Fluctuations in the arrangement of these water molecules lead to changes in the vibrational frequencies, highlighting the dynamic nature of the hydration shell's influence. mdpi.com

Reversible Dehydration/Hydration Properties of Guanine Forms

Guanine can exist in different crystalline forms, including anhydrous and hydrated states. Guanine monohydrate, a hydrated form, can undergo a phase transformation to anhydrous guanine upon heating. acs.org This dehydration process, which occurs at approximately 95°C, is reversible. acs.org The resulting anhydrous guanine can, in turn, transform back into the monohydrate form. Dehydrated guanine monohydrate is not stable at room temperature and will revert to the monohydrate form, even under low humidity conditions. nih.gov This reversible dehydration and hydration are critical properties that can influence the stability and solubility of different guanine forms. nih.gov It is noteworthy that hydrated guanine crystals exhibit greater solubility than their anhydrous counterparts, a phenomenon attributed to the different tautomers of guanine molecules present in these crystalline structures. nih.gov

| Property | Guanine Monohydrate | Anhydrous Guanine |

| Stability | Less stable at high temperatures | More stable at high temperatures |

| Transformation | Dehydrates to anhydrous form upon heating | Can be formed from the monohydrate |

| Solubility | Higher in water | Lower in water |

Interactions with Metal Ions and Other Molecular Species

The interaction of guanine with metal ions and other molecular entities is fundamental to its role in the formation of complex biological structures and its recognition by other molecules.

Coordination with Monovalent Cations (e.g., K+) in G-Quadruplex Stabilization

Monovalent cations, particularly potassium (K+), play a pivotal role in the formation and stabilization of G-quadruplex structures. researchgate.netrsc.org These structures are formed by guanine-rich nucleic acid sequences and are stabilized by the coordination of cations in the central channel. nih.gov The stability of G-quadruplexes is significantly influenced by the type of monovalent cation present, with the stabilizing effect following the order K+ > Na+ > Li+. researchgate.net

The preference for K+ over other cations like Na+ is attributed to a combination of factors, including ionic radius and the energetics of dehydration. nih.gov While the binding of Na+ to a quadruplex may be energetically favorable, the energy required to dehydrate the Na+ ion is significantly higher than that for K+. nih.gov The larger ionic radius of K+ (1.33 Å) is considered more optimal for coordinating with the eight O6 atoms of the guanine tetrads that form the core of the G-quadruplex. nih.gov This coordination neutralizes the electrostatic repulsion between the oxygen atoms, thereby stabilizing the entire structure. researchgate.net

| Cation | Ionic Radius (Å) | Role in G-Quadruplex Stabilization |

| K+ | 1.33 | Strong stabilization due to optimal size and lower dehydration energy. nih.gov |

| Na+ | 0.95 | Can stabilize G-quadruplexes but less effectively than K+ due to higher dehydration energy. nih.govnih.gov |

| Li+ | 0.60 | Generally does not induce G-quadruplex formation. nih.gov |

Complexation with Transition Metal Atoms (e.g., Cu) and its Effect on Tautomerism

Guanine can form complexes with various transition metal ions, and these interactions can influence its tautomeric equilibrium. The binding of transition metal complexes to guanine has been studied using density functional theory, revealing that early transition metals tend to prefer binding at the O6 position, while later transition metals favor the N7 position. nih.govresearchgate.net

Hydrogen-Bonding Interaction with Ligands

Hydrogen bonding is a key interaction that governs the recognition of guanine by other molecules, including proteins and other nucleic acids. researchgate.netnih.gov The specific pattern of hydrogen bond donors and acceptors on the guanine molecule allows for highly specific interactions. For example, in the guanine riboswitch, the ligand is recognized through a base quadruple where it forms a Watson-Crick-like pair with a pyrimidine (B1678525) residue. researchgate.net

Guanine Rich Nucleic Acid Structures: G Quadruplexes

Fundamental Structural Motifs and Formation Mechanisms

The foundational element of a G-quadruplex is the guanine (B1146940) tetrad, a planar arrangement of four guanine bases. The assembly of these tetrads and their subsequent stacking give rise to the characteristic four-stranded helical structure of the G-quadruplex.

Table 1: Key Features of Guanine Tetrad Formation

| Feature | Description |

|---|---|

| Core Component | Four guanine bases arranged in a square planar structure. wikipedia.orgwikipedia.org |

| Bonding Type | Hoogsteen hydrogen bonding connects the four guanines. researchgate.netwikipedia.orgnih.gov |

| Hydrogen Bonds | A total of eight hydrogen bonds stabilize the tetrad. nih.gov |

| Stabilizing Ion | A central monovalent cation (typically K+ or Na+) is crucial for stability. wikipedia.orgnih.govresearchgate.net |

Diversity in G-Quadruplex Topologies and Molecularity

G-quadruplexes exhibit a high degree of structural diversity, which is determined by several factors including the number of nucleic acid strands involved, the orientation of these strands, and the nature of the loops connecting the guanine tracts. nih.govnih.gov

The molecularity of a G-quadruplex refers to the number of individual nucleic acid strands that assemble to form the structure. wikipedia.orgnih.gov

Intramolecular G-quadruplexes are formed from a single nucleic acid strand that folds back on itself. wikipedia.orgrsc.org This requires the presence of at least four distinct guanine-rich tracts within the same strand.

Bimolecular G-quadruplexes are formed by the association of two separate strands. wikipedia.org

Tetramolecular G-quadruplexes involve the assembly of four individual strands. acs.org

Table 2: Molecularity of G-Quadruplexes

| Molecularity | Number of Strands | Formation |

|---|---|---|

| Intramolecular | One wikipedia.orgrsc.org | A single strand with at least four G-tracts folds upon itself. |

| Bimolecular | Two wikipedia.org | Two separate strands associate to form the structure. |

The topology of a G-quadruplex is also defined by the relative orientation of the nucleic acid strands that form the structure. nih.govnih.gov

Parallel G-quadruplexes have all four strands oriented in the same direction (5' to 3'). nih.govencyclopedia.pub

Antiparallel G-quadruplexes have at least one strand running in the opposite direction to the others. nih.govencyclopedia.pub

Hybrid G-quadruplexes are a mix of parallel and antiparallel arrangements, typically with three strands in one direction and the fourth in the opposite direction. nih.govnih.govresearchgate.net

The orientation of the strands is influenced by the glycosidic bond angle of the guanine bases (either syn or anti conformation). researchgate.net

In intramolecular and some intermolecular G-quadruplexes, the guanine tracts are connected by loops of varying lengths and sequences. nih.govgithub.io The architecture of these loops plays a crucial role in determining the final topology of the G-quadruplex. cam.ac.uknih.gov Different types of loops, such as propeller (chain-reversal), lateral (edgewise), and diagonal loops, connect the G-tracts in distinct ways, thereby influencing whether the resulting structure is parallel, antiparallel, or hybrid. github.ioencyclopedia.pub The length of the loops is also a significant factor; for instance, short loops often favor the formation of parallel structures. cam.ac.uknih.gov The folding pathway and the final stable conformation of a G-quadruplex are thus intricately linked to the composition and arrangement of these connecting loops. oup.comnih.gov

Glycosidic Configuration Patterns and Helical Parameters (Twist, Tilt)

The relative orientation of stacked guanines within the G-tracts directly influences the helical twist and tilt of the G-quadruplex structure. nih.gov These helical parameters, in turn, define the width of the grooves, which has significant implications for the binding of ligands and proteins. nih.gov For instance, antiparallel G-quadruplexes often exhibit a repeating syn-anti pattern along the G-tracts. nih.gov Molecular dynamics simulations have shown that the syn-anti base pair step is energetically more favorable than other combinations, providing a rationale for the observed prevalence of this pattern in many antiparallel structures. nih.gov The specific arrangement of syn and anti conformations, along with the loop architecture, dictates the unique three-dimensional structure of each G-quadruplex.

A comprehensive analysis of 333 intramolecular G-quadruplex structures revealed that each of the eight distinguishable topologies has a characteristic groove-width signature and a predominant glycosidic configuration pattern, which is governed by the direction of the strands. nih.gov The vertical succession of these glycosidic configurations determines the twist and tilt of the helices. nih.gov

| Parameter | Description | Influence on G-Quadruplex Structure |

| Glycosidic Configuration | The rotational orientation of the guanine base around the glycosidic bond, which can be either syn or anti. | Determines the overall folding topology and the relative positioning of the sugar-phosphate backbone. |

| Helical Twist | The angle of rotation between successive G-tetrads. | Affects the overall helical shape and the width of the grooves. |

| Helical Tilt | The angle of inclination of the G-tetrads relative to the helical axis. | Influences the stacking interactions between G-tetrads and the overall compactness of the structure. |

Computational Prediction and Modeling of G-Quadruplexes

The identification of potential G-quadruplex-forming sequences (PQS) within genomes has been greatly facilitated by the development of computational algorithms. nih.govresearchgate.net Early prediction methods typically relied on searching for a consensus motif, such as G3+N1-7G3+N1-7G3+N1-7G3+, where G represents guanine and N can be any nucleotide. oup.comnih.govresearchgate.net

More sophisticated algorithms have since been developed that incorporate scoring systems, sliding window approaches, and machine learning techniques to improve the accuracy of G-quadruplex prediction. oup.comresearchgate.net These tools can analyze entire genomes and provide a global map of PQS distribution. nih.gov For example, the Quadron algorithm utilizes tree-based gradient boosting machines trained on extensive experimental G4-formation datasets to predict G-quadruplex structures. oup.com Other machine learning methods, such as G4detector, which is based on convolutional neural networks, can predict G4s with high accuracy directly from the raw DNA sequence. nih.gov DeepG4, another deep learning approach, can even predict cell-type-specific active G-quadruplex regions by integrating DNA sequence and chromatin accessibility data. nih.gov

Molecular modeling and molecular dynamics (MD) simulations are powerful tools for investigating the three-dimensional structure, stability, and dynamics of G-quadruplexes at an atomic level. These computational methods provide insights into the intricate network of interactions that stabilize the G-quadruplex fold, including the Hoogsteen hydrogen bonds within the G-tetrads, the stacking interactions between the tetrads, and the coordination of the central cation.

| Computational Method | Application in G-Quadruplex Research | Key Features |

| Sequence-based Prediction (e.g., Quadparser, G4Hunter) | Identification of potential G-quadruplex forming sequences (PQS) in genomes. | Based on defined sequence motifs and rules. |

| Machine Learning (e.g., Quadron, G4detector) | Improved prediction of G-quadruplex formation by learning from experimental data. | Utilizes algorithms like support vector machines and neural networks. |

| Molecular Dynamics (MD) Simulations | Investigation of the structure, dynamics, and stability of G-quadruplexes. | Provides atomic-level insights into conformational changes and interactions. |

Physiological Relevance of G-Quadruplex Structures (Mechanistic Focus)

The formation of G-quadruplex structures in vivo is not a random event; these structures play crucial roles in a variety of fundamental biological processes. mdpi.com Their prevalence in key genomic regions underscores their functional significance. researchgate.net

Occurrence in Telomeric Regions and Transcriptional Regulatory Regions

G-quadruplexes are notably enriched in telomeric regions, the protective caps at the ends of eukaryotic chromosomes. researchgate.netnih.gov The human telomeric repeat sequence, (TTAGGG)n, readily forms G-quadruplex structures in vitro and has been visualized in living cells. nih.govpnas.org The formation of G-quadruplexes in telomeres is thought to play a role in telomere maintenance and protection. nih.gov Specifically, G-quadruplex structures can inhibit the activity of telomerase, an enzyme that is overexpressed in the majority of cancer cells and is responsible for maintaining telomere length. nih.govmdpi.com

In addition to telomeres, G-quadruplex forming sequences are frequently found in the promoter regions of many genes, including a number of proto-oncogenes such as c-MYC, c-KIT, and K-RAS. nih.gov The formation of G-quadruplexes in these regulatory regions can act as a roadblock for the transcriptional machinery, thereby modulating gene expression. mdpi.com This has led to the development of small molecules that can stabilize these G-quadruplexes as a potential anti-cancer strategy. mdpi.com

Interplay with DNA Repair Pathways (e.g., BER pathway)

The formation of G-quadruplexes can pose a challenge to the cellular machinery responsible for DNA replication and repair. nih.gov These stable structures can act as physical barriers, leading to replication fork stalling and potentially causing DNA damage. nih.gov Consequently, cells have evolved specialized helicases, such as those from the RecQ family (e.g., BLM and WRN), that can efficiently unwind G-quadruplex structures. nih.gov

There is a complex interplay between G-quadruplexes and various DNA repair pathways. mdpi.com For instance, G-quadruplexes can influence the efficiency of the Base Excision Repair (BER) pathway. mdpi.com The presence of a G-quadruplex can either inhibit or, in some contexts, even stimulate the activity of enzymes involved in BER. mdpi.com Bioinformatic analyses have revealed that a significant number of human DNA repair genes themselves contain potential G-quadruplex sequences in their promoter regions, suggesting a feedback loop in the regulation of DNA repair processes. nih.gov Furthermore, the formation of G-quadruplexes has been linked to increased genomic instability, including a higher frequency of recombination events and gross chromosomal rearrangements, particularly in the absence of helicases that resolve these structures. nih.gov

Formation in Telomeric Repeat-Containing RNA (TERRA)

Telomeres are transcribed into long non-coding RNAs known as Telomeric Repeat-Containing RNA (TERRA). pnas.org TERRA molecules contain the same UUAGGG repeat sequence as the G-rich strand of telomeric DNA and have been shown to form stable G-quadruplex structures both in vitro and in living cells. pnas.orgoup.com The formation of G-quadruplexes within TERRA is believed to be crucial for its biological functions. acs.org

TERRA G-quadruplexes have been implicated in the regulation of telomere length and the maintenance of telomeric heterochromatin. acs.org Studies have shown that TERRA can interact with telomeric proteins and may play a role in recruiting these proteins to the telomeres. acs.org For example, the telomeric protein TRF2 has been shown to bind to TERRA in a manner that requires the formation of a G-quadruplex structure. acs.org Furthermore, TERRA has been shown to modulate the occupancy of the chromatin remodeler ATRX at repetitive sequences and to maintain DNA G-quadruplex structures throughout the genome. oup.comnih.gov Ribonuclease protection assays have suggested that long human TERRA can form stable building blocks of G-quadruplexes composed of four or eight UUAGGG repeats. acs.org

Experimental Methodologies for Studying G-Quadruplex Topology

A variety of experimental techniques are employed to confirm the formation and elucidate the topology of G-quadruplex structures. researchgate.net These methods provide valuable information on the structural features, stability, and interactions of G-quadruplexes.

Circular Dichroism (CD) spectroscopy is a widely used technique for the initial characterization of G-quadruplex formation and for obtaining insights into their topology. researchgate.net Different G-quadruplex topologies (e.g., parallel, antiparallel, and hybrid) exhibit distinct CD spectral signatures. For example, a parallel G-quadruplex typically shows a positive peak around 260 nm and a negative peak around 240 nm, while an antiparallel structure often displays a positive peak around 295 nm. chinesechemsoc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the high-resolution three-dimensional structure of G-quadruplexes in solution. ki.sinih.gov NMR can provide detailed information about the glycosidic bond conformations, the hydrogen-bonding network within the G-tetrads, and the connectivity of the loops. ki.si The 1H-13C HSQC experiment is particularly useful for unambiguously determining the glycosidic conformation of each guanine residue and thus the folding topology of the G-quadruplex. nih.gov

Other techniques such as UV spectroscopy, particularly UV melting experiments, can be used to assess the thermal stability of G-quadruplexes. researchgate.net Electrophoresis, mass spectrometry, and X-ray crystallography also provide valuable information on the formation, stoichiometry, and detailed atomic structure of G-quadruplexes. researchgate.net In-cell imaging techniques, using specific antibodies or fluorescent probes, have been developed to visualize G-quadruplex structures within living cells. nih.gov

| Experimental Technique | Information Obtained | Strengths |

| Circular Dichroism (CD) Spectroscopy | G-quadruplex formation and overall topology (parallel, antiparallel, hybrid). | Rapid and requires small sample amounts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | High-resolution 3D structure, glycosidic conformations, loop connectivity. | Provides detailed structural information in solution. |

| UV-Visible Spectroscopy | Thermal stability and conformational changes. | Simple and widely accessible. |

| Mass Spectrometry | Stoichiometry of G-quadruplex formation and ligand binding. | High sensitivity and accuracy in mass determination. |

| X-ray Crystallography | Atomic-resolution 3D structure in the solid state. | Provides precise structural details. |

| In-cell Imaging | Visualization and localization of G-quadruplexes in living cells. | Provides evidence for in vivo formation. |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful and widely used technique for the characterization of G-quadruplex structures. nih.govspringernature.com This method is highly sensitive to the conformational properties of nucleic acids, making it an invaluable tool for distinguishing between the different topologies of G-quadruplexes. springernature.com The distinct stacking arrangements of the G-tetrads and the orientation of the strands in parallel, antiparallel, and hybrid G-quadruplexes give rise to characteristic CD spectral signatures. nih.gov

Qualitative analysis of the CD spectrum can often provide a rapid assessment of the G-quadruplex topology. For instance, parallel G-quadruplexes typically exhibit a positive peak around 264 nm and a negative peak around 245 nm. nih.gov In contrast, antiparallel structures are generally characterized by a positive peak near 295 nm and a negative peak around 260 nm. nih.gov Hybrid topologies, which contain both parallel and antiparallel strand orientations, often display a more complex spectrum with positive peaks at approximately 295 nm and 260 nm, and a negative peak around 245 nm. nih.gov

Recent advancements have focused on developing algorithms to derive quantitative estimates of the secondary structure content of G-quadruplexes from their experimental CD spectra. nih.gov By analyzing a reference library of CD spectra from G-quadruplexes with known structures, it is possible to estimate the proportions of different structural motifs, such as syn and anti glycosidic bond conformations and various loop configurations. nih.govnih.gov

| Topology | Positive Peak(s) (nm) | Negative Peak(s) (nm) |

|---|---|---|

| Parallel | ~264 | ~245 |

| Antiparallel | ~295 | ~260 |

| Hybrid | ~295, ~260 | ~245 |

UV Spectroscopy and Thermal Denaturation Profiles

UV spectroscopy is another fundamental technique employed in the study of G-quadruplexes, primarily to monitor their formation and thermal stability. nju.edu.cnnih.gov The absorbance of UV light by nucleic acids is sensitive to their conformation, and the formation of G-quadruplexes leads to distinct changes in the UV spectrum compared to single-stranded or double-stranded DNA.

Thermal denaturation profiles, also known as UV melting curves, are generated by monitoring the change in UV absorbance at a specific wavelength as the temperature is gradually increased. nih.govresearchgate.net This process induces the unfolding or "melting" of the G-quadruplex structure back into its single-stranded components. The melting temperature (Tm), defined as the temperature at which half of the G-quadruplexes are unfolded, is a key parameter for assessing their thermal stability. researchgate.net

A characteristic feature of G-quadruplex denaturation is the change in absorbance at 295 nm. nju.edu.cnnih.gov The unfolding of a G-quadruplex is typically accompanied by a decrease in absorbance at this wavelength (hypochromism), which is a hallmark of G-quadruplex dissociation. nju.edu.cnnih.gov In contrast, changes at 260 nm, the traditional wavelength for monitoring duplex DNA melting, are often much smaller for G-quadruplexes. nju.edu.cn Furthermore, thermal difference spectra (TDS), which plot the difference in absorbance between the folded and unfolded states across a range of wavelengths, reveal characteristic patterns for different G-quadruplex topologies. For all topologies, a positive peak around 243 nm (hyperchromism) and a negative peak around 295 nm (hypochromism) are typically observed upon unfolding. nju.edu.cnnih.gov

| Wavelength (nm) | Absorbance Change | Chromicity |

|---|---|---|

| ~295 | Decrease | Hypochromism |

| ~243 | Increase | Hyperchromism |

| ~260 | Topology-dependent | Variable |

| ~275 | Topology-dependent | Variable |

Biosynthetic and Prebiotic Chemical Pathways of Guanine

De Novo Biosynthesis of Guanine (B1146940) Nucleotides

The de novo biosynthesis of purines is a fundamental metabolic pathway where nucleotides are synthesized from simpler precursor molecules. unacademy.com Guanine nucleotides are derived from the nucleotide inosine (B1671953) monophosphate (IMP), which is the first compound in the pathway to feature a complete purine (B94841) ring system. wikipedia.orgutah.edu This process is a multi-step, energy-intensive pathway that utilizes amino acids, carbon dioxide, and formate (B1220265) as sources for the carbon and nitrogen atoms of the purine ring. nih.govnih.gov

The synthesis of guanine nucleotides from the branch point intermediate, IMP, involves two crucial enzymatic steps.

Inosine-5'-Monophosphate Dehydrogenase (IMPDH/GuaB): The first committed and rate-limiting step in the pathway to guanine nucleotides is the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). wikipedia.orgnih.govnih.gov This reaction is catalyzed by the enzyme Inosine-5'-monophosphate dehydrogenase, also known as IMPDH or GuaB in bacteria. wikipedia.orgasm.org IMPDH is a critical enzyme that regulates the intracellular pool of guanine nucleotides, which are essential for DNA and RNA synthesis, signal transduction, and other cellular processes. wikipedia.orgnih.gov

Guanosine (B1672433) 5'-Monophosphate (GMP) Synthase (GuaA): Following the formation of XMP, the enzyme GMP synthase (or GuaA) catalyzes the conversion of XMP to guanosine 5'-monophosphate (GMP). nih.govnih.gov This reaction involves the transfer of an amide nitrogen from glutamine to XMP. rutgers.edu GMP can then be further phosphorylated to create guanosine diphosphate (B83284) (GDP) and guanosine triphosphate (GTP).

| Enzyme | Gene (Bacteria) | Substrate | Product | Function |

| Inosine-5'-Monophosphate Dehydrogenase | GuaB | Inosine Monophosphate (IMP) | Xanthosine Monophosphate (XMP) | Catalyzes the rate-limiting step in de novo guanine nucleotide synthesis. wikipedia.orgasm.org |

| Guanosine 5'-Monophosphate Synthase | GuaA | Xanthosine Monophosphate (XMP) | Guanosine Monophosphate (GMP) | Catalyzes the final step in the synthesis of GMP. nih.govnih.gov |

The de novo purine biosynthesis pathway is tightly regulated to ensure that the cell produces an appropriate supply of purine nucleotides. news-medical.net Regulation occurs at several key points, primarily through feedback inhibition. rutgers.edu

Regulation also occurs at the IMP branch point. nih.gov The enzymes IMPDH and adenylosuccinate synthase (which leads to AMP synthesis) are competitively inhibited by their respective end products, GMP and AMP. rutgers.edunews-medical.net This ensures a balanced production of both adenine (B156593) and guanine nucleotides. nih.gov For instance, high levels of GMP will inhibit IMPDH, preventing further synthesis of guanine nucleotides. rutgers.edu Conversely, the activity of IMPDH is essential for maintaining the guanine nucleotide pool required for cell proliferation. wikipedia.org

| Regulatory Point | Enzyme | Activators | Inhibitors |

| Committed Step | Amidophosphoribosyltransferase | PRPP wikipedia.org | AMP, GMP, IMP wikipedia.orgrutgers.edu |

| Guanine Branch | IMP Dehydrogenase (IMPDH) | - | GMP rutgers.edunews-medical.net |

| Adenine Branch | Adenylosuccinate Synthase | - | AMP news-medical.net |

Prebiotic Chemical Synthesis Routes

The origin of life requires the formation of key biomolecules, including the nucleobases of RNA and DNA, from simpler chemical precursors under plausible early Earth conditions. Several potential prebiotic pathways for the synthesis of guanine have been explored.

Research has demonstrated that guanine can be synthesized from simple, prebiotically plausible molecules.

From 4-aminoimidazole-5-carbonitrile (AICN): AICN is a known precursor for nucleobases. researchgate.net Studies have investigated the conversion of AICN and its derivatives to purines, including guanine. nih.gov Quantum chemical calculations have explored the potential energy surface for guanine formation from AICN with the addition of water (H2O) and cyanogen (B1215507) (NCCN), though the activation energy was found to be high for interstellar medium conditions. researchgate.net

From Purine: Guanine can be formed photochemically from the simpler parent molecule, purine. nih.gov Experiments involving the UV irradiation of purine in mixed molecular ices containing water and ammonia (B1221849) have successfully produced guanine, among other substituted purines. nih.gov The reaction proceeds through the addition of hydroxyl (OH) and amino (NH2) groups to the purine ring. nih.gov

From Formamide (B127407) (HCONH2): Formamide is a simple molecule that may have been abundant on the early Earth. wikipedia.org It has been shown to produce all four ribonucleotides when heated in the presence of terrestrial minerals. wikipedia.org High-energy events, such as extraterrestrial impacts, could have provided the necessary energy to drive the synthesis of nucleobases like guanine from formamide. nih.gov One-step synthesis methods have been developed where guanine is produced from pyrimidine (B1678525) derivatives in a formamide solution. google.com

Environmental factors likely played a critical role in facilitating prebiotic chemical reactions.

UV Irradiation: Ultraviolet irradiation is a potent energy source. As mentioned, the UV irradiation of purine in icy mixtures containing water (H2O) and ammonia (NH3) can lead to the formation of guanine. nih.gov This process suggests that sunlight could have driven the synthesis of nucleobases on the surfaces of icy bodies or in shallow water on early Earth. nih.gov